molecular formula C9H18O B2711222 3-Cyclopropyl-2-methylpentan-1-ol CAS No. 2248384-68-9

3-Cyclopropyl-2-methylpentan-1-ol

Cat. No.: B2711222
CAS No.: 2248384-68-9
M. Wt: 142.242
InChI Key: CWIXHJNRPIFYIC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpentan-1-ol is an organic compound with the molecular formula C9H18O It is an alcohol characterized by a cyclopropyl group attached to the second carbon of a pentane chain, with a hydroxyl group (-OH) on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpentan-1-ol in the presence of a strong base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process often employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Cyclopropyl-2-methylpentanone or cyclopropyl-2-methylpentanoic acid.

    Reduction: Cyclopropyl-2-methylpentane.

    Substitution: Cyclopropyl-2-methylpentyl chloride or bromide.

Scientific Research Applications

3-Cyclopropyl-2-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-2,4-dimethylpentan-3-ol: Similar in structure but with an additional methyl group, affecting its chemical properties and reactivity.

    2-Cyclopropyl-2-methylpropan-1-ol: Another related compound with a different carbon chain length and branching.

Uniqueness

3-Cyclopropyl-2-methylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group provides steric hindrance and influences its reactivity compared to other alcohols.

Properties

IUPAC Name

3-cyclopropyl-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-9(7(2)6-10)8-4-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXHJNRPIFYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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